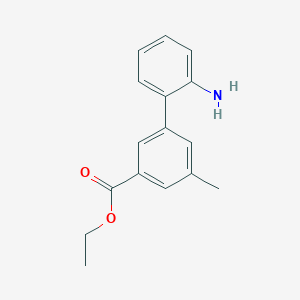
2'-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C16H17NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position, a methyl group at the 5 position, and an ethyl ester group at the 3-carboxylic acid position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the biphenyl structure can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Biphenyl-3-carboxylic acid ethyl ester: Lacks the amino and methyl groups, resulting in different chemical properties and reactivity.
2’-Amino-biphenyl-3-carboxylic acid ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.
5-Methyl-biphenyl-3-carboxylic acid ethyl ester: Lacks the amino group, altering its potential for hydrogen bonding and biological activity.
Uniqueness: 2’-Amino-5-methyl-biphenyl-3-carboxylic acid ethyl ester is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl 3-(2-aminophenyl)-5-methylbenzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11(2)8-12(10-13)14-6-4-5-7-15(14)17/h4-10H,3,17H2,1-2H3 |
Clé InChI |
RVHLCKOCZAYGBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)



